molecular formula C24H27N3O3S B2799366 N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide CAS No. 851715-28-1

N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide

Cat. No.: B2799366
CAS No.: 851715-28-1
M. Wt: 437.56
InChI Key: OJSNYALXAWFPIP-UHFFFAOYSA-N
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Description

N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide is a useful research compound. Its molecular formula is C24H27N3O3S and its molecular weight is 437.56. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Capacity and Chemical Reactions

The study of 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation-based assays, often used alongside compounds similar to the queried chemical, elucidates the pathways of antioxidant capacity. These assays, including ABTS and DPPH, are crucial for understanding the reaction mechanisms of antioxidants. Some antioxidants form coupling adducts with radicals, indicating specific reactions for certain antioxidants, which can further undergo oxidative degradation. This research outlines the specificity and relevance of oxidation products and the contribution of coupling reactions to total antioxidant capacity, emphasizing the need for deeper insights into these processes (Ilyasov et al., 2020).

Neuroleptic Applications in Psychiatry

Compounds like N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide, especially those related to benzamide neuroleptics, play a significant role in treating mental disorders and psychosomatic diseases. Benzamide derivatives, characterized by their mechanism of action and critical analysis of efficacy in various treatments, highlight the multidisciplinary approach to managing patients with mental disorders. This body of work underscores the importance of such compounds in psychiatric and neurological practices, offering insights into their therapeutic potential and mechanism of action (Danilov, 2012).

Pharmacological Characterization and Behavioral Effects

The pharmacological characterization and behavioral effects of dopamine D2-like receptor antagonists, such as eticlopride, provide a foundation for understanding similar compounds. Research on these drugs helps in comprehending the central dopamine receptor function, the role of D2-like receptors in behavior, and the effects of receptor blockade on preclinical animal models. This research is vital for exploring the therapeutic and experimental applications of dopamine antagonists in understanding and treating psychiatric conditions (Martelle & Nader, 2008).

Sulfonamide Compounds and Therapeutic Patents

Sulfonamide compounds, including their patent literature from 2008 to 2012, cover a broad spectrum of clinically used drugs and novel therapeutic agents. This review emphasizes the diversity of sulfonamides, including their application as carbonic anhydrase inhibitors (CAIs), COX2 inhibitors, and in treating various diseases such as glaucoma, cancer, and epilepsy. The ongoing development of sulfonamide-based drugs underlines the continuous need for novel compounds with selective activity and minimal side effects, highlighting the potential for future drug discovery and development (Carta et al., 2012).

Properties

IUPAC Name

N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c28-23(26-15-19-9-6-14-30-19)17-31-22-16-27(21-11-5-4-10-20(21)22)13-12-25-24(29)18-7-2-1-3-8-18/h1-5,7-8,10-11,16,19H,6,9,12-15,17H2,(H,25,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSNYALXAWFPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.